molecular formula C12H15N3O3 B13484502 1-(5-Amino-2-ethoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Amino-2-ethoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13484502
M. Wt: 249.27 g/mol
InChI Key: JESZLHYJNOCJLD-UHFFFAOYSA-N
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Description

1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a diazinane-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-amino-2-ethoxybenzoic acid with appropriate reagents to form the diazinane-dione core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.

Industrial Production Methods

Industrial production of 1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and ethoxy groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-(5-amino-2-ethoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H15N3O3/c1-2-18-10-4-3-8(13)7-9(10)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6,13H2,1H3,(H,14,16,17)

InChI Key

JESZLHYJNOCJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)N2CCC(=O)NC2=O

Origin of Product

United States

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